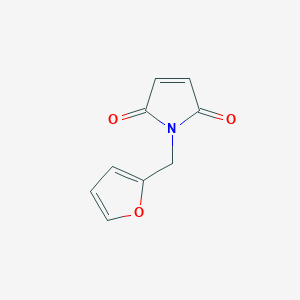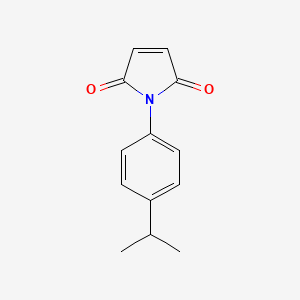
2-Bromo-N-heptilacetamida
Descripción general
Descripción
2-Bromo-n-heptylacetamide is an organic compound with the molecular formula C9H18BrNO and a molecular weight of 236.15 g/mol . It belongs to the class of amides and is characterized by the presence of a bromine atom attached to the second carbon of the heptyl chain, which is further connected to an acetamide group . This compound is primarily used in research settings and has various applications in chemistry and biology .
Aplicaciones Científicas De Investigación
2-Bromo-n-heptylacetamide is used in various scientific research applications, including:
Biology: In studies involving the modification of biological molecules and the investigation of biochemical pathways.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2-Bromo-n-heptylacetamide are currently unknown. This compound is a biochemical used for proteomics research
Mode of Action
It is known that the compound is involved in the reaction of n-bromoacetamide with olefins, leading to the formation of 2-bromo-n-bromoacetimidates . This process appears to occur in two stages: a free radical reaction of N-bromoacetamide with itself to form N,N-dibromoacetamide, followed by ionic addition of N,N-dibromoacetamide to the double bond .
Biochemical Pathways
The compound is involved in the reaction of N-bromoacetamide with olefins, which leads to the formation of 2-bromo-N-bromoacetimidates . The downstream effects of this reaction on other biochemical pathways require further investigation.
Pharmacokinetics
As a biochemical used for proteomics research , understanding its ADME properties would be crucial for assessing its bioavailability and potential therapeutic applications.
Result of Action
Given its involvement in the reaction of N-bromoacetamide with olefins , it may influence the formation of 2-bromo-N-bromoacetimidates and potentially affect cellular processes involving these compounds
Análisis Bioquímico
Cellular Effects
2-Bromo-n-heptylacetamide has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may affect the activity of kinases and phosphatases, which are enzymes involved in phosphorylation and dephosphorylation processes. These modifications can alter the activity of various signaling proteins, leading to changes in cell behavior. Furthermore, 2-Bromo-n-heptylacetamide can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-n-heptylacetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-n-heptylacetamide is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have also indicated that the compound can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Bromo-n-heptylacetamide can vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of 2-Bromo-n-heptylacetamide can result in toxic or adverse effects, including cell death and tissue damage. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-n-heptylacetamide typically involves the bromination of n-heptylacetamide. One common method includes the reaction of n-heptylacetamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the second carbon position.
Industrial Production Methods
While specific industrial production methods for 2-Bromo-n-heptylacetamide are not widely documented, the general approach would involve large-scale bromination reactions using similar conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-n-heptylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The compound can be reduced to form n-heptylacetamide by using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation reactions can convert the amide group to other functional groups, although this is less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products such as n-heptylamine, n-heptylthiol, or n-heptyl alcohol.
Reduction: n-Heptylacetamide.
Oxidation: Various oxidized derivatives depending on the conditions used.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-n-octylacetamide: Similar structure with an additional carbon in the alkyl chain.
2-Bromo-n-hexylacetamide: Similar structure with one less carbon in the alkyl chain.
2-Chloro-n-heptylacetamide: Similar structure with chlorine instead of bromine.
Uniqueness
2-Bromo-n-heptylacetamide is unique due to its specific alkyl chain length and the presence of a bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom makes it a more reactive alkylating agent compared to its chloro analogs, and the specific chain length can influence its solubility and interaction with biological molecules .
Propiedades
IUPAC Name |
2-bromo-N-heptylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO/c1-2-3-4-5-6-7-11-9(12)8-10/h2-8H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIDKUUEELNQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280015 | |
| Record name | 2-bromo-n-heptylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5463-16-1 | |
| Record name | NSC15101 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-n-heptylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Dibenzo[b,d]furan-2-yl)ethanone](/img/structure/B1296064.png)



![Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B1296071.png)


![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole](/img/structure/B1296075.png)



